1-Bromo-2,5-dichloro-3-methoxybenzene
Overview
Description
1-Bromo-2,5-dichloro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrCl2O. It is characterized by the presence of bromine, chlorine, and methoxy substituents on a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dichloro-3-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,5-dichloro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,5-dichloro-3-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions, such as nitration or sulfonation, at positions ortho or para to the methoxy group.
Oxidation and Reduction: The methoxy group can be oxidized to a formyl or carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Electrophilic Substitution: Concentrated nitric acid and sulfuric acid for nitration; sulfur trioxide or chlorosulfonic acid for sulfonation.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Nucleophilic Substitution: Formation of 2,5-dichloro-3-methoxyphenol or 2,5-dichloro-3-methoxyaniline.
Electrophilic Substitution: Formation of 1-bromo-2,5-dichloro-3-methoxy-4-nitrobenzene or 1-bromo-2,5-dichloro-3-methoxybenzenesulfonic acid.
Scientific Research Applications
1-Bromo-2,5-dichloro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-dichloro-3-methoxybenzene in chemical reactions typically involves the formation of reactive intermediates such as arenium ions in electrophilic substitution reactions. The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) influences the reactivity and orientation of these reactions. The compound can interact with various molecular targets and pathways depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
- 1-Bromo-2,3-dichloro-5-methoxybenzene
- 2-Bromo-1,3-dichloro-5-methoxybenzene
- 1-Bromo-3,5-dichloro-2-methoxybenzene
Uniqueness: 1-Bromo-2,5-dichloro-3-methoxybenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing and electron-donating groups on the benzene ring provides a balance that can be exploited in various synthetic applications .
Properties
IUPAC Name |
1-bromo-2,5-dichloro-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSZULKEIVJVMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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